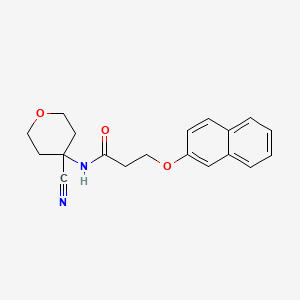
N-(4-cyanooxan-4-yl)-3-(naphthalen-2-yloxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanooxan-4-yl)-3-(naphthalen-2-yloxy)propanamide, commonly known as ONO-4817, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of oxanamide derivatives and has shown promising results in preclinical studies for various diseases.
Mécanisme D'action
ONO-4817 inhibits the activity of PDE4 by binding to the catalytic site of the enzyme. PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), which is involved in the regulation of various inflammatory pathways. The inhibition of PDE4 by ONO-4817 leads to an increase in the intracellular levels of cAMP, which results in the activation of protein kinase A (PKA). PKA regulates the activity of various transcription factors such as CREB and NF-κB, which are involved in the regulation of inflammatory pathways.
Biochemical and Physiological Effects:
ONO-4817 has been shown to exhibit anti-inflammatory and anti-tumor properties in various preclinical studies. The compound has been found to reduce the production of pro-inflammatory cytokines and chemokines in various cell types such as macrophages and T cells. ONO-4817 has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. The compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Avantages Et Limitations Des Expériences En Laboratoire
ONO-4817 has several advantages for lab experiments. The compound is stable under normal laboratory conditions and can be easily synthesized and purified. ONO-4817 has also been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, ONO-4817 has some limitations for lab experiments. The compound is relatively expensive and may not be readily available in some laboratories. ONO-4817 also has some potential toxicity concerns, which need to be addressed in future studies.
Orientations Futures
ONO-4817 has several potential therapeutic applications, and future studies should focus on exploring the compound's efficacy in various diseases. The compound has shown promising results in preclinical studies for its anti-inflammatory and anti-tumor properties, and future studies should focus on its potential clinical applications. ONO-4817 can also be used as a tool compound to study the role of PDE4 in various physiological and pathological conditions. Future studies should also focus on developing more potent and selective PDE4 inhibitors based on the structure of ONO-4817.
Méthodes De Synthèse
The synthesis of ONO-4817 involves the reaction between 4-cyanooxan-4-ylamine and 3-(naphthalen-2-yloxy)propanoyl chloride in the presence of a base. The reaction proceeds via an amide bond formation and yields ONO-4817 as a white solid. The purity of the compound can be achieved by various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
ONO-4817 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. The compound has shown promising results in preclinical studies for its anti-inflammatory and anti-tumor properties. ONO-4817 inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of various inflammatory pathways. The inhibition of PDE4 by ONO-4817 leads to a decrease in the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation.
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-naphthalen-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c20-14-19(8-11-23-12-9-19)21-18(22)7-10-24-17-6-5-15-3-1-2-4-16(15)13-17/h1-6,13H,7-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUISPKYIYIXDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde](/img/structure/B2482406.png)
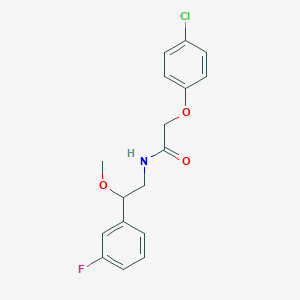
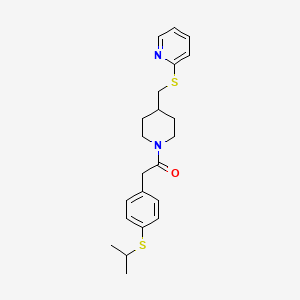
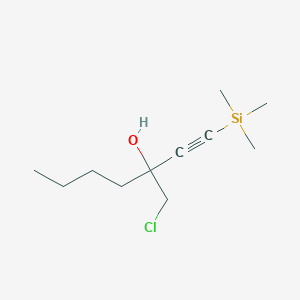
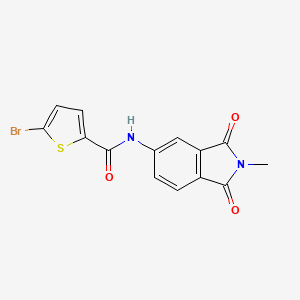

![N-Methyl-N-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2482414.png)


![1-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2482421.png)
![{1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol](/img/structure/B2482422.png)
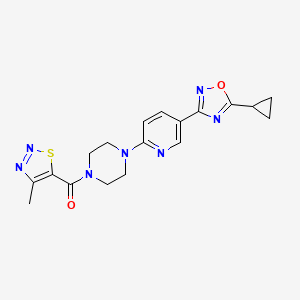
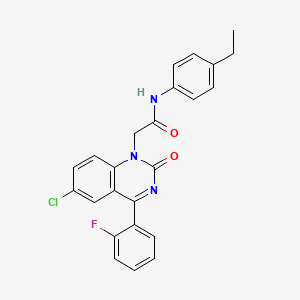
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2482428.png)